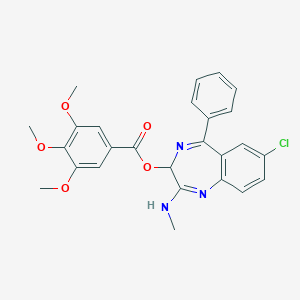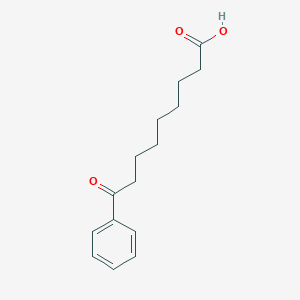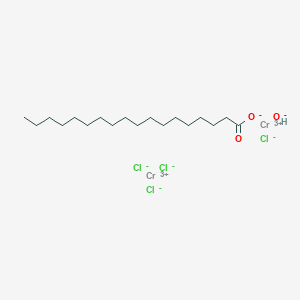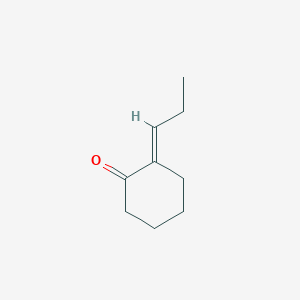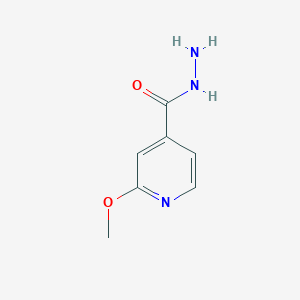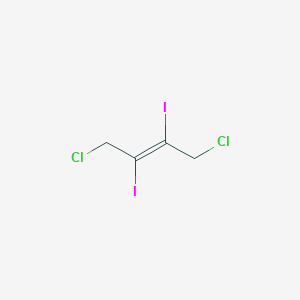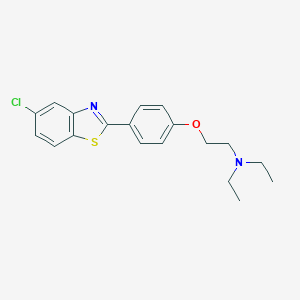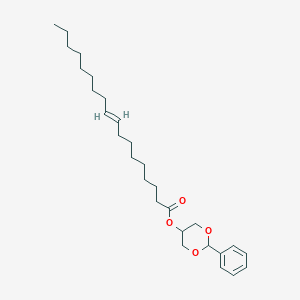
(2-phenyl-1,3-dioxan-5-yl) (E)-octadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-phenyl-1,3-dioxan-5-yl) (E)-octadec-9-enoate is a synthetic compound that is used in scientific research for its potential therapeutic properties. It is a molecule that is composed of two parts: a phenyl group and an ester group. The compound has been studied for its ability to modulate certain biological pathways and has shown promise in treating various diseases.
Mechanism Of Action
The mechanism of action of (2-phenyl-1,3-dioxan-5-yl) (E)-octadec-9-enoate is not fully understood. However, it is believed to modulate certain biological pathways that are involved in inflammation, cell proliferation, and cell death. The compound has been shown to inhibit the activity of certain enzymes that are involved in these processes, leading to its potential therapeutic effects.
Biochemical And Physiological Effects
(2-phenyl-1,3-dioxan-5-yl) (E)-octadec-9-enoate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of certain inflammatory cytokines, which are involved in the immune response. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the replication of certain viruses, such as hepatitis C virus.
Advantages And Limitations For Lab Experiments
One advantage of using (2-phenyl-1,3-dioxan-5-yl) (E)-octadec-9-enoate in lab experiments is its potential therapeutic properties. The compound has shown promise in treating various diseases, making it a valuable tool for researchers. However, one limitation is that the compound is synthetic, which may limit its applicability to natural systems.
Future Directions
There are several future directions for research on (2-phenyl-1,3-dioxan-5-yl) (E)-octadec-9-enoate. One direction is to further explore its potential therapeutic properties in various diseases. Another direction is to investigate its mechanism of action, which could lead to the development of more effective therapies. Additionally, research could be done to optimize the synthesis method of the compound, making it more accessible for use in research.
Synthesis Methods
The synthesis of (2-phenyl-1,3-dioxan-5-yl) (E)-octadec-9-enoate involves several steps. The first step is the preparation of the phenyl group, which is achieved by reacting benzene with a halogenating agent. The resulting product is then reacted with ethylene oxide to form the dioxane ring. The final step involves the reaction of the dioxane ring with octadec-9-enoic acid to form the ester group.
Scientific Research Applications
(2-phenyl-1,3-dioxan-5-yl) (E)-octadec-9-enoate has been studied for its potential therapeutic properties in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. The compound has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
16106-28-8 |
|---|---|
Product Name |
(2-phenyl-1,3-dioxan-5-yl) (E)-octadec-9-enoate |
Molecular Formula |
C28H44O4 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
(2-phenyl-1,3-dioxan-5-yl) (E)-octadec-9-enoate |
InChI |
InChI=1S/C28H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-27(29)32-26-23-30-28(31-24-26)25-20-17-16-18-21-25/h9-10,16-18,20-21,26,28H,2-8,11-15,19,22-24H2,1H3/b10-9+ |
InChI Key |
YXVRTBJRLLXMSV-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2 |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2 |
synonyms |
9-Octadecenoic acid 2-phenyl-1,3-dioxan-5-yl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



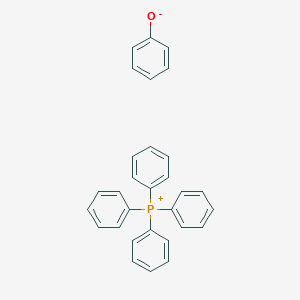
![Chloro[3-(dimethylamino)propyl]magnesium](/img/structure/B99690.png)
